2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid
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Overview
Description
2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core, an allylsulfanyl group, and a methoxyphenoxy acetic acid moiety. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under specific conditions. The reaction typically proceeds in the presence of concentrated sulfuric acid, leading to the formation of linear annelated products . The reaction conditions, such as temperature and the presence of specific reagents, play a crucial role in determining the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthetic process is a key consideration in industrial production, ensuring that the compound can be produced in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazino-benzoxazepine core can undergo reduction under specific conditions.
Substitution: The methoxyphenoxy acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and alkali metals for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the triazino-benzoxazepine core can yield dihydro derivatives .
Scientific Research Applications
2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the triazino-benzoxazepine core may interact with enzyme active sites, inhibiting their function. The allylsulfanyl group can also participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
- 2-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate
Uniqueness
What sets 2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid apart from similar compounds is its specific combination of functional groups and the unique structure of the triazino-benzoxazepine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[2-methoxy-6-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-3-11-32-22-24-21-18(25-26-22)13-7-4-5-9-15(13)23-20(31-21)14-8-6-10-16(29-2)19(14)30-12-17(27)28/h3-10,20,23H,1,11-12H2,2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZUYIWDUMFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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